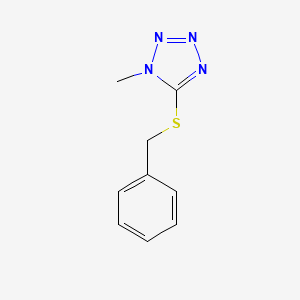![molecular formula C20H24N6S B12264397 2-Methyl-4-(pyrrolidin-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12264397.png)
2-Methyl-4-(pyrrolidin-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(pyrrolidin-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with pyrrolidinyl, thienopyridinyl, and piperazinyl groups
Méthodes De Préparation
The synthesis of 2-Methyl-4-(pyrrolidin-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine involves multiple steps, typically starting with the preparation of the pyrimidine core. The synthetic route may include:
Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of the pyrrolidinyl, thienopyridinyl, and piperazinyl groups through nucleophilic substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
2-Methyl-4-(pyrrolidin-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes.
Applications De Recherche Scientifique
2-Methyl-4-(pyrrolidin-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly targeting specific receptors or enzymes in the body.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and drugs.
Material Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(pyrrolidin-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes, depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Methyl-4-(pyrrolidin-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine include:
Pyrrolidinyl-substituted Pyrimidines: These compounds share the pyrrolidinyl group but may differ in other substituents, affecting their properties and applications.
Thienopyridinyl-substituted Compounds: These compounds have the thienopyridinyl group, which imparts specific electronic characteristics.
Piperazinyl-substituted Pyrimidines: These compounds feature the piperazinyl group, influencing their pharmacological profiles.
The uniqueness of this compound lies in its combination of these substituents, which can result in distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C20H24N6S |
|---|---|
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
4-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-c]pyridine |
InChI |
InChI=1S/C20H24N6S/c1-15-22-18(24-7-2-3-8-24)14-19(23-15)25-9-11-26(12-10-25)20-16-5-13-27-17(16)4-6-21-20/h4-6,13-14H,2-3,7-12H2,1H3 |
Clé InChI |
RLNSAVAWRQUDLB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CC4=C3C=CS4)N5CCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B12264316.png)
![7-Methoxy-4-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinoline](/img/structure/B12264324.png)

![8-bromo-4-{[(4-fluorophenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole](/img/structure/B12264328.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B12264330.png)
![5-chloro-N-methyl-N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12264338.png)
![4-({4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole](/img/structure/B12264342.png)

![5-Methoxy-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12264350.png)
![N-[1-(5,6-dimethylpyridazin-3-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12264358.png)
![4-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12264367.png)
![N-(1-{thieno[3,2-c]pyridin-4-yl}piperidin-3-yl)cyclopropanecarboxamide](/img/structure/B12264380.png)
![4-(6-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12264385.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}oxolane-3-carboxamide](/img/structure/B12264389.png)
